molecular formula C16H17N3O B11182290 1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

Cat. No.: B11182290
M. Wt: 267.33 g/mol
InChI Key: OQFXUIQSPHDYTD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group attached to a urea moiety, which is further connected to a cyclopenta[b]pyridine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination . The final product is obtained after purification and characterization using techniques such as X-ray structural analysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.

    Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield cyclopenta[b]pyridin-5-one analogues, while reduction reactions can produce corresponding alcohols or amines.

Scientific Research Applications

1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other biological functions .

Comparison with Similar Compounds

1-Benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other related compounds.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-benzyl-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)urea

InChI

InChI=1S/C16H17N3O/c20-16(18-10-12-5-2-1-3-6-12)19-14-9-13-7-4-8-15(13)17-11-14/h1-3,5-6,9,11H,4,7-8,10H2,(H2,18,19,20)

InChI Key

OQFXUIQSPHDYTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CC(=C2)NC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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